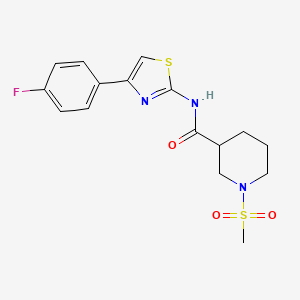

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a thiazole core substituted at the 4-position with a 4-fluorophenyl group. The thiazole is linked to a piperidine-3-carboxamide moiety bearing a methylsulfonyl group at the 1-position.

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-8-2-3-12(9-20)15(21)19-16-18-14(10-24-16)11-4-6-13(17)7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAQZBIYJVDMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring. The fluorophenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can modify the thiazole ring or the piperidine ring.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycles and Substituent Analysis

The compound’s thiazole core distinguishes it from analogues with other heterocycles. Below is a comparative analysis of key structural features:

Key Observations:

Heterocyclic Diversity: The target compound’s thiazole core is smaller and less rigid compared to the fused benzoimidazole system in Entry 18 or the thiadiazole-pyridine hybrid in Compound P2. This may enhance its ability to penetrate bacterial biofilms due to reduced steric hindrance . Imidazolidinone (Entry 17) introduces a urea linkage and ketone groups, which could confer hydrogen-bonding capabilities absent in the target compound’s carboxamide-sulfonyl framework .

Substituent Effects: The 4-fluorophenyl group is a common feature in all compounds, suggesting shared hydrophobic interactions with biological targets. The methylsulfonyl group on the piperidine ring (target compound) contrasts with the ethylsulfonyl group in Compound P2. Methylsulfonyl may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .

Pharmacological Implications

- Antimicrobial Potential: The thiazole core in the target compound aligns with known biofilm inhibitors (e.g., Entry 17 and 18 in ), which target bacterial growth in biofilms . However, the absence of furan or imidazolidinone moieties may limit its interaction with specific enzymes like dihydrofolate reductase.

- Solubility and Bioavailability : The methylsulfonyl-piperidine group likely enhances solubility compared to the pentafluorophenyl (Entry 18) or trifluoromethyl (Compound P2) substituents, which are highly lipophilic .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known by its CAS number 1060165-31-2, is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 1060165-31-2 |

The structure features a thiazole ring, a fluorophenyl group, and a methylsulfonyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Methylsulfonyl Group : Accomplished via palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. An investigation into related thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds structurally similar to this compound demonstrated IC values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cell lines .

Mechanism of Action :

The anticancer effects are attributed to the induction of apoptosis through the modulation of key apoptotic markers such as Bax/Bcl-2 ratios and caspase activation . The compound may inhibit specific enzymes involved in cancer progression, leading to reduced cell viability.

Case Studies

-

Cytotoxicity Assay :

A study assessed the cytotoxic potential of thiazole-based compounds against MCF-7 and HepG2 cells. Results showed that specific derivatives exhibited selective toxicity towards cancer cells over normal cells, with notable increases in apoptotic markers post-treatment . -

In Vivo Studies :

In vivo evaluations demonstrated that compounds similar to this compound effectively targeted tumor cells in murine models, showcasing their potential for therapeutic applications in oncology .

Q & A

Q. How can researchers resolve conflicting SAR trends between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.